molecular formula C21H27N3O2S B2711190 N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide CAS No. 1351630-29-9

N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide

Cat. No.: B2711190
CAS No.: 1351630-29-9
M. Wt: 385.53
InChI Key: HBEIWVCPPQRGPL-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a complex organic compound characterized by the presence of an adamantane moiety, a benzothiazole ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Intermediate: The initial step involves the synthesis of the 4-methoxy-1,3-benzothiazole intermediate. This can be achieved through the cyclization of 4-methoxyaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide.

    Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction. Adamantane-1-amine reacts with the benzothiazole intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Methylation: The final step involves the methylation of the amino group using methyl iodide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidative demethylation to form a hydroxyl group.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield a dihydrobenzothiazole derivative.

    Substitution: The adamantane moiety can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidative transformations.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing aromatic rings.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.

Major Products

    Oxidation: Formation of N-(adamantan-1-yl)-2-[(4-hydroxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide.

    Reduction: Formation of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-dihydrobenzothiazol-2-yl)(methyl)amino]acetamide.

    Substitution: Formation of halogenated derivatives such as N-(adamantan-1-yl)-2-[(4-bromo-1,3-benzothiazol-2-yl)(methyl)amino]acetamide.

Scientific Research Applications

Chemistry

In chemistry, N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore

Medicine

Medically, this compound could be explored for its antiviral, antibacterial, or anticancer properties. The combination of adamantane and benzothiazole structures may enhance its efficacy and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its robust chemical structure.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane group may facilitate membrane penetration, while the benzothiazole ring could interact with active sites or binding pockets, modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-2-[(4-hydroxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
  • N-(adamantan-1-yl)-2-[(4-methoxy-1,3-dihydrobenzothiazol-2-yl)(methyl)amino]acetamide
  • N-(adamantan-1-yl)-2-[(4-bromo-1,3-benzothiazol-2-yl)(methyl)amino]acetamide

Uniqueness

Compared to similar compounds, N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This unique structural feature may enhance its potential in various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1-adamantyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-24(20-22-19-16(26-2)4-3-5-17(19)27-20)12-18(25)23-21-9-13-6-14(10-21)8-15(7-13)11-21/h3-5,13-15H,6-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEIWVCPPQRGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC12CC3CC(C1)CC(C3)C2)C4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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